An In-depth Technical Guide to 5-Aminomethyl-3H-benzooxazol-2-one: Structure, Properties, and Potential
An In-depth Technical Guide to 5-Aminomethyl-3H-benzooxazol-2-one: Structure, Properties, and Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 5-Aminomethyl-3H-benzooxazol-2-one, a heterocyclic compound belonging to the versatile benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This document details the molecule's chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it explores the extensive pharmacological potential of the benzoxazolone core, grounding the discussion in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals interested in the application of novel heterocyclic compounds as building blocks or lead structures in pharmaceutical research.
Introduction to the Benzoxazolone Scaffold
The 2(3H)-benzoxazolone nucleus is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structure, which features a benzene ring fused to an oxazolone ring, provides an ideal scaffold for drug design. Key attributes include a discrete physicochemical profile, weakly acidic nature, and the presence of both lipophilic (benzene ring) and hydrophilic (lactone, amine) fragments within a single framework.[1][2] These features facilitate favorable interactions with a wide array of biological targets. Consequently, benzoxazolone derivatives have been successfully developed into pharmaceuticals with diverse applications, including anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] 5-Aminomethyl-3H-benzooxazol-2-one represents a key derivative, offering a primary amine functional group that serves as a critical handle for further chemical modification and exploration of structure-activity relationships (SAR).
Chemical Identity and Structure
Nomenclature and Identifiers
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Systematic (IUPAC) Name : 5-(aminomethyl)benzo[d]oxazol-2(3H)-one
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Common Synonyms : 5-(Aminomethyl)-1,3-benzoxazol-2(3H)-one
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CAS Number : 903630-26-2[1]
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Molecular Formula : C₈H₈N₂O₂
Chemical Structure
The molecule consists of a core benzoxazolone ring system with an aminomethyl (-CH₂NH₂) substituent at the C5 position of the benzene ring.

Figure 1. Chemical Structure of 5-Aminomethyl-3H-benzooxazol-2-one
Physicochemical Properties
Physicochemical properties are critical in medicinal chemistry as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, the following table summarizes calculated and expected properties based on its structure and data from closely related analogues.
| Property | Predicted Value / Information | Significance in Drug Discovery |
| Molecular Weight | 164.16 g/mol [2][3] | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | ~0.6 - 1.2 | Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O and O-C) | Affects solubility and the formation of hydrogen bonds with protein targets. |
| Rotatable Bonds | 1 (the C-C bond of the aminomethyl group) | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
| Appearance | Expected to be a solid at room temperature.[3] | Relevant for formulation and handling. |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous acids. | Crucial for formulation, in vitro assays, and in vivo administration. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds. The following are predicted spectroscopic data for 5-Aminomethyl-3H-benzooxazol-2-one, based on characteristic values for the benzoxazolone scaffold.[4][5]
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¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm. The primary amine protons (-NH₂) would present as a broad singlet, and the amide proton (-NH-) of the oxazolone ring would appear as a broad singlet at lower field, typically >10 ppm.
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¹³C NMR (100 MHz, DMSO-d₆) : The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) of the lactam at approximately δ 154 ppm.[4] Aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon (-CH₂) signal would be expected around δ 40-45 ppm.
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Infrared (IR) Spectroscopy (ATR) : The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate at approximately 1750-1770 cm⁻¹.[5] N-H stretching vibrations for both the amine and the amide would be visible in the 3200-3400 cm⁻¹ region. C-H stretches from the aromatic ring would appear around 3000-3100 cm⁻¹.
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Mass Spectrometry (ESI-MS) : In positive ion mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 165.07.
Synthesis and Manufacturing
The synthesis of benzoxazol-2(3H)-ones typically begins with an appropriately substituted 2-aminophenol, which undergoes cyclization with a carbonylating agent.[6][7] A plausible, efficient synthetic route to 5-Aminomethyl-3H-benzooxazol-2-one can be conceptualized starting from 2-amino-4-cyanophenol. This approach involves the cyclization to form the benzoxazolone core, followed by the reduction of the nitrile to the desired primary amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Aminomethyl-3H-benzooxazol-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Cyano-3H-benzooxazol-2-one
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Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-cyanophenol (1.0 eq).
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Solvent : Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
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Reagent Addition : Cautiously add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. The use of CDI is a common and safer alternative to phosgene for this type of cyclization.[6]
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Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel to yield the intermediate, 5-Cyano-3H-benzooxazol-2-one.
Step 2: Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one
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Setup : In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF.
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Reagent Addition : Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 5-Cyano-3H-benzooxazol-2-one (1.0 eq) in anhydrous THF dropwise.
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Causality : The strong reducing agent LiAlH₄ is necessary to reduce the stable nitrile group to a primary amine. The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
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Quenching : Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.
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Work-up : Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
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Purification : Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or by forming a hydrochloride salt to facilitate crystallization and purification, yielding the final product.
Pharmacology and Potential Applications in Drug Discovery
The benzoxazolone core is associated with a remarkable diversity of pharmacological activities.[8][9] While specific biological data for 5-Aminomethyl-3H-benzooxazol-2-one is limited in public literature, its structure strongly suggests it is a prime candidate for investigation across several therapeutic areas. The aminomethyl group at the 5-position provides a key vector for creating libraries of derivatives to explore SAR.
Caption: Relationship between the core compound and its potential applications.
Oncology
Numerous benzoxazolone derivatives have been synthesized and evaluated for their anti-cancer properties.[9] A notable mechanism is the inhibition of receptor tyrosine kinases, such as c-Met.[10] The c-Met kinase is a well-validated target in oncology, and its dysregulation is implicated in tumor growth, metastasis, and angiogenesis. The benzoxazolone scaffold has been successfully used to design potent c-Met inhibitors.[10] 5-Aminomethyl-3H-benzooxazol-2-one serves as an excellent starting point for synthesizing analogues that could target the ATP-binding pocket of such kinases.
Anti-Infective Agents
The benzoxazolone framework is present in compounds with significant antimicrobial activity against a range of bacteria and yeasts.[8] Additionally, some derivatives have been identified as inhibitors of bacterial quorum sensing (QS).[11] QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression. Inhibiting QS represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional bactericidal antibiotics.[11]
Anti-inflammatory and Analgesic Activity
Certain benzoxazolone derivatives have been shown to act as inhibitors of soluble epoxide hydrolase (sEH).[12] This enzyme is involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids. Inhibition of sEH can lead to increased levels of these beneficial mediators, making it an attractive target for treating inflammatory conditions and pain.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Aminomethyl-3H-benzooxazol-2-one is not widely available, general precautions for handling related aromatic amines and heterocyclic compounds should be observed.
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Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity : The toxicological properties have not been fully investigated. Similar compounds may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]
Conclusion
5-Aminomethyl-3H-benzooxazol-2-one is a valuable heterocyclic building block with significant potential for drug discovery and development. Its structure is rooted in the pharmacologically privileged benzoxazolone scaffold, which is known to exhibit a wide range of biological activities. The presence of a reactive primary amine handle allows for straightforward chemical modification, enabling the synthesis of compound libraries for screening against various biological targets, including kinases, bacterial enzymes, and components of the inflammatory cascade. This guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a summary of the promising therapeutic avenues that this compound and its future derivatives may unlock.
References
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PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available from: [Link]
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Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. PubMed, PMID: 23614280. Available from: [Link]
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